molecular formula C20H16ClN3OS B13379955 (5Z)-2-(3-chloro-4-methylanilino)-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one

(5Z)-2-(3-chloro-4-methylanilino)-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one

Cat. No.: B13379955
M. Wt: 381.9 g/mol
InChI Key: PJRDWQZZBSMRJO-NVMNQCDNSA-N
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Description

(5Z)-2-(3-chloro-4-methylanilino)-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a thiazole ring, an indole moiety, and a substituted aniline group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(3-chloro-4-methylanilino)-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-chloro-4-methylaniline with a thiazole derivative, followed by the introduction of the indole moiety through a coupling reaction. The reaction conditions often require the use of catalysts, such as palladium or rhodium complexes, and may involve heating under reflux or microwave irradiation to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(3-chloro-4-methylanilino)-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the aromatic rings are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or sulfonic acid groups.

Scientific Research Applications

(5Z)-2-(3-chloro-4-methylanilino)-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of (5Z)-2-(3-chloro-4-methylanilino)-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chloro-4-methylanilino)-1-(4-methylphenyl)-1-propanone
  • 3-(3-chloro-4-methylanilino)-1-(3,4-dichlorophenyl)-1-propanone

Uniqueness

(5Z)-2-(3-chloro-4-methylanilino)-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one is unique due to its combination of a thiazole ring, an indole moiety, and a substituted aniline group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H16ClN3OS

Molecular Weight

381.9 g/mol

IUPAC Name

(5Z)-2-(3-chloro-4-methylphenyl)imino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H16ClN3OS/c1-12-7-8-14(10-16(12)21)22-20-23-19(25)18(26-20)9-13-11-24(2)17-6-4-3-5-15(13)17/h3-11H,1-2H3,(H,22,23,25)/b18-9-

InChI Key

PJRDWQZZBSMRJO-NVMNQCDNSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N=C2NC(=O)/C(=C/C3=CN(C4=CC=CC=C43)C)/S2)Cl

Canonical SMILES

CC1=C(C=C(C=C1)N=C2NC(=O)C(=CC3=CN(C4=CC=CC=C43)C)S2)Cl

Origin of Product

United States

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